![molecular formula C13H14N6O2S B324019 N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide](/img/structure/B324019.png)
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiocarbamoyl group, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the thiocarbamoyl group: This step involves the reaction of the pyrazole derivative with thiocarbamoyl chloride in the presence of a base such as triethylamine.
Azo coupling: The final step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative to form the azo linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase or tyrosine kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide: shares similarities with other azo compounds and pyrazole derivatives.
Uniqueness
Structural Uniqueness: The combination of a pyrazole ring, thiocarbamoyl group, and azo linkage is unique and contributes to its distinct chemical properties.
Functional Uniqueness:
Properties
Molecular Formula |
C13H14N6O2S |
|---|---|
Molecular Weight |
318.36 g/mol |
IUPAC Name |
N-[4-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N6O2S/c1-7-11(12(21)19(18-7)13(14)22)17-16-10-5-3-9(4-6-10)15-8(2)20/h3-6,11H,1-2H3,(H2,14,22)(H,15,20) |
InChI Key |
KGSPSFYUKAEUTM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C(=S)N |
solubility |
35.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


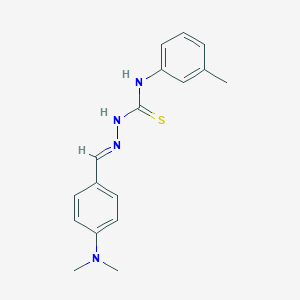
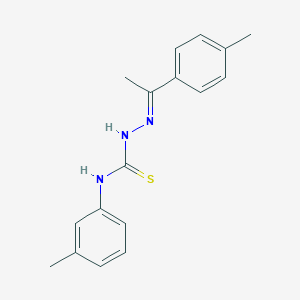

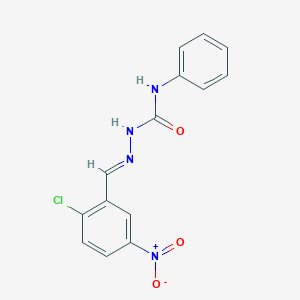
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B323943.png)
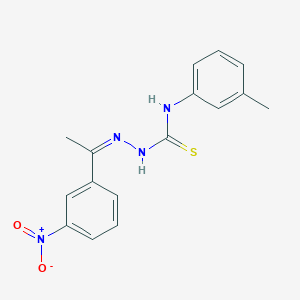
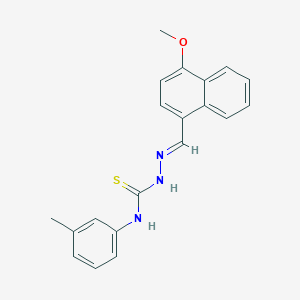
![4-[(anilinocarbonyl)amino]-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B323947.png)
![(4E)-4-[(4-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323949.png)
![(4E)-4-[(2-cyanophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323950.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323952.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323953.png)
![(4E)-4-[(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323955.png)
![(4E)-4-[(3-chlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323958.png)
